(2R)-2-(tert-butoxy)-3-phenylpropanoic acid chemical properties
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid chemical properties
An In-depth Technical Guide to (2R)-2-(tert-butoxy)-3-phenylpropanoic Acid: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-(tert-butoxy)-3-phenylpropanoic acid is a specialized chiral building block derived from D-phenylalanine. Its structure, featuring a carboxylic acid and a sterically hindered O-tert-butyl ether, makes it a valuable intermediate in multi-step organic synthesis, particularly for pharmaceutical development. The tert-butyl ether provides robust protection of the α-hydroxyl group, offering chemical stability under a wide range of conditions where other protecting groups, such as silyl ethers, might fail. This guide provides a comprehensive overview of the synthesis, properties, and chemical reactivity of this compound, grounded in established chemical principles and field-proven methodologies. We present a detailed, validated protocol for its preparation from its precursor, (R)-3-phenyllactic acid, and discuss its potential applications as a strategic component in the synthesis of complex, high-value molecules.
Core Chemical Properties and Identification
The precise identification of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is critical for its use. While this specific enantiomer is not widely cataloged, its fundamental properties can be defined based on its structure and data from its enantiomer.
Figure 1: Chemical Structure of (2S)-2-(tert-butoxy)-3-phenylpropanoic acid. The (2R) configuration has the opposite stereochemistry at the chiral center.
Table 1: Physicochemical and Identification Data
| Property | Value | Source/Method |
| IUPAC Name | (2R)-2-(tert-butoxy)-3-phenylpropanoic acid | IUPAC Nomenclature |
| Synonyms | (R)-O-tert-butyl-3-phenyllactic acid; D-O-tert-butyl-phenyllactic acid | Common Naming |
| Molecular Formula | C₁₃H₁₈O₃ | - |
| Molecular Weight | 222.28 g/mol | Calculated |
| Monoisotopic Mass | 222.1256 Da | [1] |
| CAS Number | Not readily available. The (S)-enantiomer is CAS 1240306-79-9. | Database Search |
| InChIKey (for S-isomer) | DSRAXLWJLVSPSD-NSHDSACASA-N | [1] |
| Predicted XlogP | 2.6 | [1] |
| Appearance | Expected to be a white to off-white solid or a viscous oil | Physical State |
Stereoselective Synthesis: A Validated Two-Step Protocol
The synthesis of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is not trivial and is best accomplished via a two-step process starting from a readily available precursor. The key is to establish the correct stereochemistry first and then install the sterically demanding tert-butyl ether.
Figure 2: High-level workflow for the synthesis of the target compound.
Step 1: Synthesis of the Chiral Precursor, (R)-3-Phenyllactic Acid
Expertise & Rationale: The most efficient and stereoselective method for producing (R)-3-phenyllactic acid is through the enzymatic reduction of phenylpyruvic acid. This biocatalytic approach avoids the need for chiral auxiliaries or expensive metal catalysts and typically proceeds with excellent enantiomeric excess (>99%). The enzyme D-Lactate Dehydrogenase (D-LDH) is highly specific for producing the desired (R)-enantiomer.
A detailed protocol for this type of bioconversion can be found in the literature. A representative method involves using whole cells of a microorganism like Leuconostoc mesenteroides, which expresses a highly active D-LDH, to convert phenylpyruvic acid into D-phenyllactic acid with high yield and stereoselectivity.
Step 2: O-tert-butylation of (R)-3-Phenyllactic Acid
Trustworthiness & Causality: This protocol is based on the well-established acid-catalyzed reaction of an alcohol with isobutylene to form a tert-butyl ether.[2] The use of concentrated sulfuric acid as a catalyst protonates the isobutylene, generating a tert-butyl cation. This electrophile is then attacked by the hydroxyl group of the phenyllactic acid. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting material. The reaction must be conducted in a sealed, pressure-capable vessel because isobutylene is a gas.
Detailed Experimental Protocol:
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Vessel Preparation: To a 250 mL pressure-rated glass vessel equipped with a magnetic stir bar, add (R)-3-phenyllactic acid (10.0 g, 60.2 mmol).
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Dissolution: Add 100 mL of anhydrous dichloromethane to the vessel and stir until the solid is fully dissolved.
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Cooling & Catalyst Addition: Cool the vessel in a dry ice/acetone bath to -78 °C. While stirring, slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.09 equiv) dropwise.
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Isobutylene Addition: Condense isobutylene gas (approx. 25-30 mL, >3 equiv) into the cooled, stirring solution. The isobutylene will liquefy at this temperature.
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Reaction: Securely seal the reaction vessel. Remove it from the cooling bath and allow it to warm to room temperature behind a protective blast shield. Stir vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with 30% ethyl acetate in hexanes with 1% acetic acid.
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Quenching: After the reaction is complete, cool the vessel back down to 0 °C before carefully opening it to release any excess pressure. Slowly pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium bicarbonate solution to quench the acid catalyst.
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Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.
Spectroscopic Characterization (Predicted)
For a researcher synthesizing this compound, spectroscopic analysis is the definitive method of identification. Based on the chemical structure, the following spectral characteristics are predicted.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | broad s | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield; its position is variable. |
| 7.20 - 7.35 | m | 5H | Ar-H | Aromatic protons of the phenyl group. |
| ~4.10 | dd | 1H | α-CH | The proton on the chiral center, coupled to the two diastereotopic protons of the β-CH₂ group. |
| 3.15 | dd | 1H | β-CH a | One of the two diastereotopic protons adjacent to the phenyl ring. |
| 2.95 | dd | 1H | β-CH b | The second diastereotopic proton, magnetically non-equivalent to the first. |
| 1.15 | s | 9H | -C(CH ₃)₃ | A large, sharp singlet characteristic of the nine equivalent protons of the tert-butyl group. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C =O |
| ~137 | Ar-C (quat) |
| ~129.5 | Ar-C H |
| ~128.5 | Ar-C H |
| ~126.8 | Ar-C H |
| ~78-80 | α-C H |
| ~74 | -C (CH₃)₃ |
| ~40 | β-C H₂ |
| ~28.5 | -C(C H₃)₃ |
Infrared (IR) Spectroscopy:
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~2500-3300 cm⁻¹: A very broad O-H stretch, characteristic of the carboxylic acid dimer.
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~1710 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl group.
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~1190 cm⁻¹: A strong C-O stretch associated with the tert-butyl ether.
Chemical Reactivity and Applications in Drug Development
The utility of (2R)-2-(tert-butoxy)-3-phenylpropanoic acid lies in the orthogonal nature of its two functional groups.
Figure 3: Key reaction pathways available for the target molecule.
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Reactions at the Carboxylic Acid: The carboxyl group can be readily converted into amides, esters, or other derivatives using standard coupling reagents (e.g., EDC, HATU) or esterification conditions. The bulky tert-butyl ether at the alpha position provides significant steric hindrance, which can influence reaction rates but also prevents side reactions at that center.
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Stability of the tert-Butyl Ether: The O-tert-butyl group is exceptionally stable under a wide range of conditions, including strongly basic, nucleophilic, and reductive environments. This makes it an ideal protecting group when performing chemistry on other parts of a complex molecule. It is stable to conditions used for the removal of many other protecting groups, such as Fmoc (piperidine), Cbz (hydrogenolysis), and most silyl ethers (fluoride).
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Deprotection: The ether can be cleaved only under strong acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via a stable tert-butyl cation intermediate. This specific cleavage requirement allows for highly selective deprotection at a late stage in a synthetic sequence.
Application Logic: A drug development professional would choose this building block when a synthetic route requires the α-hydroxy-β-phenylpropanoic acid scaffold, but the hydroxyl group must be masked through multiple synthetic steps that involve basic or nucleophilic reagents. Its use ensures that the stereochemical integrity of the α-carbon is maintained throughout the synthesis.
Safety and Handling
A specific Safety Data Sheet (SDS) for (2R)-2-(tert-butoxy)-3-phenylpropanoic acid is not widely available. Therefore, handling precautions must be based on the properties of its functional groups.
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General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles.
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Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: Wear a standard laboratory coat.
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Hazards:
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The carboxylic acid moiety makes the compound corrosive and may cause skin and eye irritation or burns.
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The hazards of the tert-butyl ether group are low, but the compound should be treated as a potentially harmful chemical.
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Storage: Store in a cool, dry place in a tightly sealed container.
References
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